1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol
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Overview
Description
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 2-methyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with 2-methyl-1,3-dioxolane. One common method includes the use of a base to deprotonate the piperidine, followed by nucleophilic substitution with a suitable electrophile containing the 2-methyl-1,3-dioxolane moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dioxolane ring.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the dioxolane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The piperidine ring can also interact with various biological pathways, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane moiety but lacks the piperidine ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a similar dioxolane structure but with different functional groups.
Propiconazole: Contains a dioxolane ring but is structurally different due to the presence of a triazole ring.
Uniqueness
1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol is unique due to the combination of the piperidine ring and the dioxolane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
79708-88-6 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H19NO3/c1-10(13-6-7-14-10)8-11-4-2-9(12)3-5-11/h9,12H,2-8H2,1H3 |
InChI Key |
TUWZCFKAEMVMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CN2CCC(CC2)O |
Origin of Product |
United States |
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